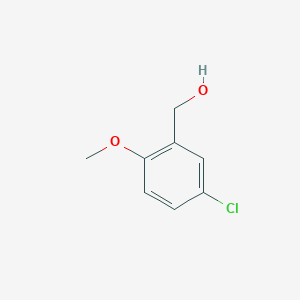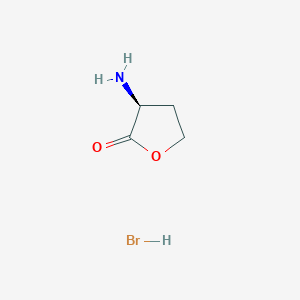
2,2,4,4,6,6-六甲基-8,8-二苯基环四硅氧烷
描述
2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane is a chemical compound with the formula C18H28O4Si4. It has a molecular weight of 420.7545 . It is also known by other names such as 1,1,3,3,5,5-Hexamethyl-7,7-diphenylcyclotetrasiloxane .
Molecular Structure Analysis
The molecular structure of 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(22-25(5,6)20-23,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 .Physical And Chemical Properties Analysis
The boiling point of 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane is 166-170 °C (Press: 8 Torr) and it has a density of 1.0623 g/cm3 .科学研究应用
聚合和共聚合
阴离子聚合:2,2,4,4-四甲基-6,6-二苯基环三硅氧烷的阴离子聚合导致2,2,4,4,6,6-六甲基-8,8-二苯基环四硅氧烷的形成,展示了其在聚合过程中的作用。这个过程高度依赖于所使用的催化剂,并展示了高度的区域选择性 (Mazurek, Ziȩtera, Sadowska, & Chojnowski, 1980)。
环氧开启聚合(ROP):酸和碱催化可以启动2,2,4,4,6,6-六甲基-8,8-二苯基环四硅氧烷的ROP。这个过程产生具有特定分子量分布和微结构的共聚物,有助于新材料的开发 (Teng, Weber, & Cai, 2003)。
阳离子环氧开启聚合:在这个变种中,阴离子和阳离子催化剂都导致线性共聚物和低分子量共寡聚物的形成,表明其在聚合物化学中的多功能性 (Teng, Weber, & Cai, 2003)。
物理化学性质和分析方法
表征:对2,6-顺式-二苯基六甲基环四硅氧烷的表征,包括熔点、沸点、蒸汽压、溶解度和光谱数据。这些性质对于理解其在各种应用中的行为至关重要 (Spielvogel & Hanneman, 2009)。
晶体和分子结构:已经研究了2,6-顺式-二苯基六甲基环四硅氧烷的晶体结构,揭示了八元硅氧烷环的独特“船形”。这些信息对于理解材料潜在应用至关重要 (Carlström & Falkenberg, 2009)。
合成和表征
- 环戊硅氧烷的合成:这项研究介绍了合成新环戊硅氧烷的方法,包括2,2,4,4,6,6-六甲基-1,3-二氧-2,4,6-三硅杂环己烷,展示了该化合物在创建新型有机硅结构中的作用 (Nametkin, Islamov, Gusel'nikov, & Vdovin, 1968)。
其他相关研究
- 催化烯丙基化:磷化合物,包括六甲基-1,5-双[对-(二苯基磷氧基)苯基]三硅氧烷和2,4,6,8-四[对-(二苯基磷氧基)苯基]-2,4,6,8-四甲基环四硅氧烷,已被用作格氏试剂交叉偶联的催化剂,展示了该化合物在合成有机化学中的作用 (Takuma & Imaki, 1993)。
属性
IUPAC Name |
2,2,4,4,6,6-hexamethyl-8,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(22-25(5,6)20-23,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIFXPDTOHPTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168690 | |
| Record name | 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |
CAS RN |
1693-44-3 | |
| Record name | 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1693-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)










![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

